(R)-4-Cbz-amino-2-Boc-amino-butyric acid

Description

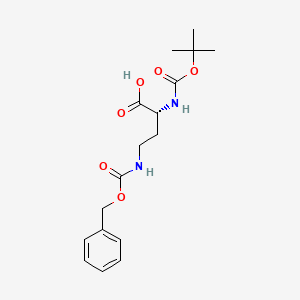

(R)-4-Cbz-amino-2-Boc-amino-butyric acid (CAS: 214852-60-5) is a chiral amino acid derivative featuring dual protective groups: a benzyloxycarbonyl (Cbz) group at the 4-amino position and a tert-butoxycarbonyl (Boc) group at the 2-amino position. Its molecular formula is C₁₇H₂₃N₂O₆, with a molecular weight of 357.38 g/mol. This compound is widely used in peptide synthesis, particularly for introducing stereochemical diversity and protecting reactive amino groups during solid-phase synthesis . Its solubility in organic solvents (e.g., methanol, chloroform) and crystalline solid form under standard conditions make it a versatile intermediate in medicinal chemistry and drug discovery .

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O6/c1-17(2,3)25-16(23)19-13(14(20)21)9-10-18-15(22)24-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23)(H,20,21)/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IILDIIAZNITTLB-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCNC(=O)OCC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCNC(=O)OCC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-4-Cbz-amino-2-Boc-amino-butyric acid is a chiral amino acid derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound is characterized by its unique structural features, which include a benzyloxycarbonyl (Cbz) protecting group and a tert-butoxycarbonyl (Boc) group. The following sections detail its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound is a derivative of γ-amino butyric acid (GABA), which is known for its role as a neurotransmitter in the central nervous system. The presence of the Cbz and Boc groups enhances its stability and solubility, making it suitable for various biological applications.

Synthesis Methods

Several synthetic routes have been explored for the preparation of this compound. A common method involves the coupling of Boc-protected amino acids with Cbz derivatives, followed by selective deprotection to yield the final product. This approach allows for the introduction of specific functional groups that can modulate biological activity.

Biological Activity

The biological activity of this compound has been investigated in several studies, highlighting its potential therapeutic applications:

- Neurotransmitter Modulation : As a GABA analogue, this compound may influence neurotransmitter systems, particularly GABAergic pathways. Research indicates that modifications to the GABA structure can enhance receptor binding affinity and selectivity, potentially leading to improved anxiolytic or anticonvulsant effects .

- Antimicrobial Properties : Recent studies have evaluated the antimicrobial activity of various amino acid derivatives, including those similar to this compound. Compounds with similar structures have shown promising results against both Gram-positive and Gram-negative bacteria, suggesting that this class of compounds could be developed into effective antimicrobial agents .

- Anticancer Activity : The potential anticancer properties of amino acid derivatives are also noteworthy. Some studies have reported that conjugates involving amino acids exhibit cytotoxic effects on cancer cell lines, indicating that this compound might possess similar properties when evaluated in appropriate assays .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Neurotransmitter Modulation | Enhanced GABA receptor binding | |

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Cytotoxicity against cancer cell lines |

Case Study: Antimicrobial Activity

In a study focusing on the antimicrobial properties of amino acid derivatives, compounds structurally related to this compound were tested against various pathogens using agar-well diffusion methods. The results indicated significant zones of inhibition, particularly against Staphylococcus aureus and Escherichia coli, demonstrating the potential for these compounds in developing new antimicrobial therapies .

Case Study: Anticancer Properties

Another research effort evaluated the cytotoxic effects of several amino acid derivatives on Ehrlich’s ascites carcinoma cells. Among those tested, certain derivatives showed IC50 values comparable to standard chemotherapeutics, suggesting that modifications to the amino acid structure can enhance anticancer efficacy .

Comparison with Similar Compounds

Research Findings :

- The dual protection in this compound enables selective deprotection, a feature absent in single-protected analogs like Cbz-(R)-3-Aminoisobutyric acid .

- Aromatic substitutions (e.g., 4-Amino-2-chlorobenzoic acid) lack the backbone flexibility critical for peptide elongation, limiting their utility in solid-phase synthesis .

Stereoisomers: (R) vs. (S) Configurations

Stereochemistry significantly impacts biological activity and synthetic utility.

| Compound Name | Configuration | Solubility | CAS Number |

|---|---|---|---|

| This compound | R | Soluble in methanol, chloroform | 214852-60-5 |

| (S)-4-Cbz-amino-2-Boc-amino-butyric acid | S | Similar solubility profile | Not provided |

Research Findings :

- The (R)-isomer is preferred in synthesizing D-peptides for protease resistance, while the (S)-isomer mimics natural L-amino acids .

- Both isomers share nearly identical physical properties, but their chiral centers dictate compatibility with enzymatic systems .

Functional Group Variations: Deuterated and Thienyl-Substituted Analogs

Deuteration and heterocyclic substitutions modify stability and binding properties.

| Compound Name | Modification | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| D-2-Aminobutyric-d6 acid | Deuterated at C2, C3, C4 | 109.15 | 49145-37 |

| BOC-(R)-3-AMINO-4-(2-THIENYL)-BUTYRIC ACID | Thienyl group at C4 | ~285.35 (estimated) | Not provided |

Research Findings :

- Deuterated analogs (e.g., D-2-Aminobutyric-d6 acid) are used in metabolic tracing but lack the orthogonal protection of Cbz/Boc groups .

- Thienyl-substituted derivatives exhibit enhanced π-stacking in receptor binding, useful in kinase inhibitor design .

Q & A

Q. What synthetic strategies are recommended for preparing (R)-4-Cbz-amino-2-Boc-amino-butyric acid while preserving stereochemical integrity?

A stepwise protection approach is critical. Begin by introducing the Boc group to the secondary amine (2-amino position) under basic conditions (e.g., Boc₂O, DMAP, THF). Subsequently, protect the primary amine (4-amino position) with Cbz-Cl in the presence of a mild base (NaHCO₃) to avoid side reactions. Use chiral auxiliaries or enantioselective catalysts during the carboxylate activation phase to retain the (R)-configuration. Purify intermediates via column chromatography (silica gel, EtOAc/hexane gradient) to eliminate diastereomeric impurities. Final characterization should include [¹H/¹³C NMR] and [α]D to confirm stereopurity .

Q. Which purification methods ensure high purity (>98%) of this compound?

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) is optimal for isolating the final product. For intermediate steps, flash chromatography (silica gel, 5–10% MeOH in DCM) effectively removes unreacted starting materials. Recrystallization from EtOAc/hexane (1:3) can further enhance purity. Monitor purity via analytical HPLC (UV detection at 254 nm) and compare retention times with standards .

Q. How can researchers confirm the structure and purity of this compound post-synthesis?

Use a combination of:

- NMR spectroscopy : Confirm Boc and Cbz group integration (e.g., tert-butyl protons at ~1.4 ppm, benzyl protons at ~5.1 ppm).

- Mass spectrometry (HRMS or ESI-MS) : Verify molecular ion peaks ([M+H]⁺ or [M+Na]⁺).

- Chiral HPLC : Resolve enantiomers using a Chiralpak® column (hexane/iPrOH with 0.1% TFA).

- Melting point analysis : Compare observed mp with literature values (if available) .

Advanced Research Questions

Q. How can discrepancies in coupling efficiencies of this compound during solid-phase peptide synthesis (SPPS) be resolved?

Contradictions in coupling yields often stem from steric hindrance or poor solubility. Optimize by:

- Activation method : Use HATU or PyBOP instead of HOBt/DIC for sterically demanding residues.

- Solvent choice : Switch from DMF to NMP or DCM for better solubility.

- Temperature : Perform couplings at 40–50°C to enhance kinetics.

- Double coupling : Repeat the coupling step with fresh reagents. Validate efficiency via Kaiser test or LC-MS monitoring .

Q. What strategies prevent epimerization during Boc/Cbz deprotection in peptides containing this compound?

Epimerization risks arise under acidic (Boc removal) or reductive (Cbz removal) conditions. Mitigate by:

Q. How can this compound be integrated into cyclic peptide architectures without side reactions?

Incorporate the compound at positions where its side chain is solvent-exposed. For head-to-tail cyclization:

- Activate the carboxylate with HATU/DIEA in DMF.

- Use high-dilution conditions (0.01 M) to favor intramolecular cyclization over oligomerization.

- Validate cyclization efficiency via MALDI-TOF MS and NMR (absence of linear peptide signals) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of this compound under varying storage conditions?

Contradictions may arise from differences in humidity, temperature, or light exposure. Systematic stability studies are advised:

- Short-term stability : Store aliquots at –20°C (dark) vs. 4°C. Assess purity via HPLC weekly for 1 month.

- Long-term stability : Compare lyophilized vs. solution forms over 6–12 months.

- Degradation products : Identify by LC-MS (e.g., Boc/Cbz cleavage or racemization). Adjust storage protocols based on empirical data .

Methodological Best Practices

Q. What analytical workflows are recommended for quantifying this compound in complex reaction mixtures?

Use a dual-detection HPLC system:

Q. How can computational tools aid in optimizing synthetic routes for derivatives of this compound?

Employ DFT calculations (e.g., Gaussian, ORCA) to:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.